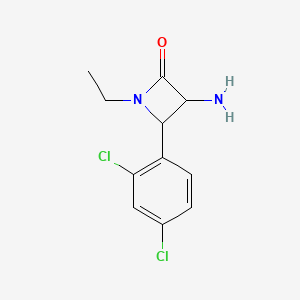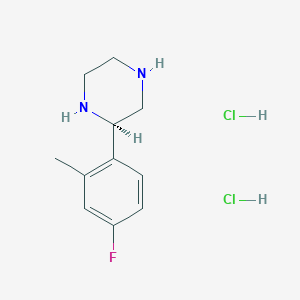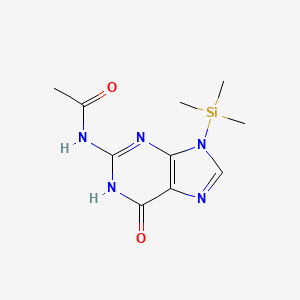![molecular formula C17H13FN2 B11855906 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole CAS No. 60656-06-6](/img/structure/B11855906.png)
1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophényl)-4,5-dihydro-1H-benzo[g]indazole est un composé hétérocyclique qui appartient à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La présence d'un groupe fluorophényle dans ce composé améliore ses propriétés chimiques, ce qui en fait une molécule précieuse en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 1-(4-Fluorophényl)-4,5-dihydro-1H-benzo[g]indazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend l'utilisation de réactions catalysées par des métaux de transition. Par exemple, une réaction catalysée par Cu(OAc)2 peut être utilisée pour former la liaison N-N, en utilisant l'oxygène comme oxydant terminal . Une autre approche implique la cyclisation réductrice de 2-azidobenzaldéhydes et d'amines sans avoir besoin de catalyseur ou de solvant .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des schémas de synthèse optimisés pour garantir des rendements élevés et un minimum de sous-produits. La synthèse catalysée par des métaux est préférée en raison de son efficacité et de sa capacité à produire le composé souhaité avec des rendements bons à excellents .
Analyse Des Réactions Chimiques
Types de réactions : 1-(4-Fluorophényl)-4,5-dihydro-1H-benzo[g]indazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.
Substitution : Le groupe fluorophényle permet des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes, les nucléophiles et les électrophiles sont utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits défluorés ou hydrogénés.
Applications De Recherche Scientifique
1-(4-Fluorophényl)-4,5-dihydro-1H-benzo[g]indazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de brique de construction pour la synthèse de molécules plus complexes et est utilisé pour étudier les mécanismes réactionnels.
Biologie : Le composé est étudié pour son potentiel en tant que molécule biologiquement active avec des applications dans la découverte et le développement de médicaments.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur de divers produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 1-(4-Fluorophényl)-4,5-dihydro-1H-benzo[g]indazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe fluorophényle améliore son affinité de liaison à certains récepteurs, ce qui le rend efficace pour moduler les activités biologiques. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes spécifiques, influençant diverses voies biochimiques .
Composés similaires :
1H-Indazole : Un composé parent avec des caractéristiques structurelles similaires mais sans le groupe fluorophényle.
2H-Indazole : Un autre isomère avec des formes tautomères différentes.
1-(4-Chlorophényl)-4,5-dihydro-1H-benzo[g]indazole : Un composé similaire avec un groupe chlorophényle au lieu d'un groupe fluorophényle.
Unicité : 1-(4-Fluorophényl)-4,5-dihydro-1H-benzo[g]indazole est unique en raison de la présence du groupe fluorophényle, qui améliore sa stabilité chimique et son activité biologique. Cela en fait un composé précieux pour diverses applications en chimie médicinale et en développement de médicaments .
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, making it effective in modulating biological activities. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Indazole: A parent compound with similar structural features but lacking the fluorophenyl group.
2H-Indazole: Another isomer with different tautomeric forms.
1-(4-Chlorophenyl)-4,5-dihydro-1H-benzo[g]indazole: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
60656-06-6 |
|---|---|
Formule moléculaire |
C17H13FN2 |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole |
InChI |
InChI=1S/C17H13FN2/c18-14-7-9-15(10-8-14)20-17-13(11-19-20)6-5-12-3-1-2-4-16(12)17/h1-4,7-11H,5-6H2 |
Clé InChI |
OTCHVKAGRFQYOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)



